VER-246608
Overview
Description
VER-246608 is a novel and selective ATP competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase. This compound has shown potential in disrupting Warburg metabolism and inducing context-dependent cytostasis in cancer cells .
Mechanism of Action
Target of Action
Mode of Action
VER-246608 interacts with its target, PDK, by competitively inhibiting ATP . This results in an increase in Pyruvate Dehydrogenase Complex (PDC) activity, oxygen consumption, and a decrease in glycolytic activity . These effects are only observed under d-glucose-depleted conditions and require almost complete ablation of pdc e1α subunit phosphorylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Warburg metabolism . By inhibiting PDK, this compound disrupts the Warburg metabolism, which is a form of energy production in cancer cells that relies heavily on glucose and produces lactic acid. This disruption leads to a shift in energy production from glycolysis to oxidative phosphorylation .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in PDC activity and oxygen consumption, and a decrease in glycolytic activity . These changes result in a context-dependent cytostasis in cancer cells . Furthermore, this compound has been found to potentiate the activity of doxorubicin .
Action Environment
The action of this compound is influenced by environmental factors such as nutrient availability. For instance, the compound’s effects are more pronounced under D-glucose-depleted conditions . Additionally, the compound shows enhanced cellular potency when either serum or combined D-glucose/L-glutamine are depleted .
Biochemical Analysis
Biochemical Properties
VER-246608 plays a significant role in biochemical reactions. It interacts with the pyruvate dehydrogenase complex (PDC), increasing its activity and oxygen consumption while reducing lactate production and glucose consumption . This interaction is particularly pronounced under glucose-depleted conditions .
Cellular Effects
This compound has context-dependent cytotoxic effects on cancer cells. Under normal culture conditions, it shows little cytotoxicity. When glucose and glutamine or serum are depleted, the cytotoxicity of this compound is enhanced . This suggests that the compound influences cell function by modulating metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of pyruvate dehydrogenase kinase (PDK). This inhibition results in increased activity of the pyruvate dehydrogenase complex (PDC), leading to increased oxygen consumption and reduced lactate production .
Metabolic Pathways
This compound is involved in the regulation of the pyruvate dehydrogenase complex (PDC), a key component of cellular metabolism . By inhibiting PDK, this compound increases PDC activity, thereby influencing metabolic flux.
Preparation Methods
The synthesis of VER-246608 involves a combination of NMR-based fragment screening and structure-guided medicinal chemistry to enhance compound potency and selectivity . Specific synthetic routes and reaction conditions are detailed in supplementary methods of related research articles . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
VER-246608 undergoes various chemical reactions, primarily involving its interaction with pyruvate dehydrogenase kinase. It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase . The compound has shown to inhibit the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex, leading to increased activity of the complex . Common reagents and conditions used in these reactions include β-Chloro-L-alanine, 2-deoxyglucose, and 3-bromopyruvate . Major products formed from these reactions include reduced lactate production and glucose consumption .
Scientific Research Applications
VER-246608 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to disrupt Warburg metabolism and induce cytostasis in cancer cells under nutrient-depleted conditions . This compound has also been found to potentiate the activity of doxorubicin, a chemotherapy drug . Additionally, this compound has been used to study the role of pyruvate dehydrogenase kinase in cellular energy metabolism and its implications in cancer .
Comparison with Similar Compounds
VER-246608 is unique in its ability to selectively inhibit all isoforms of pyruvate dehydrogenase kinase with high potency . Similar compounds include dichloroacetate, a weak inhibitor of pyruvate dehydrogenase kinase, and Nov3r, a lipoamide site inhibitor . these compounds have shown sub-maximal inhibition of pyruvate dehydrogenase kinase activity and lack the cellular activity observed with this compound .
Properties
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does VER-246608 interact with its target and what are the downstream effects?
A1: this compound acts as a potent and selective ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) [, ]. PDK is responsible for phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), a key enzyme linking glycolysis to oxidative phosphorylation. By inhibiting PDK, this compound prevents PDC phosphorylation, leading to increased PDC activity []. This results in a shift in cellular metabolism from glycolysis to oxidative phosphorylation, characterized by increased oxygen consumption, reduced lactate production, and decreased glucose consumption [, ].
Q2: What is the relationship between this compound's effect on cellular metabolism and its anti-cancer activity?
A2: Research suggests that this compound's anti-cancer activity is context-dependent and linked to its ability to disrupt the Warburg effect, a metabolic adaptation where cancer cells favor glycolysis even in the presence of oxygen [, ]. Studies demonstrate that this compound exhibits enhanced cytotoxicity under nutrient-depleted conditions mimicking the tumor microenvironment [, ]. This is likely because under such conditions, cancer cells are more reliant on glycolysis for survival, and inhibiting this pathway with this compound becomes more detrimental [].
Q3: How does the chemical structure of this compound contribute to its activity and selectivity?
A3: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research points to the importance of the 5-membered heteroaromatic ring for potent PDHK inhibition []. Modifications to this ring system can significantly impact inhibitory activity and isoform selectivity []. This highlights the potential for targeted structural modifications to fine-tune the compound's pharmacological profile.
Q4: What are the potential implications of this compound's synergistic effects with other anti-cancer agents?
A4: this compound has demonstrated synergistic anti-cancer activity when combined with other drugs, particularly those influencing mitochondrial function, such as doxorubicin []. This suggests that combining this compound with existing therapies could enhance treatment efficacy. Further research is crucial to explore optimal drug combinations and understand the mechanisms underlying these synergistic effects. This could pave the way for more effective therapeutic strategies targeting cancer metabolism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.